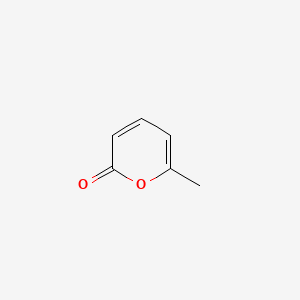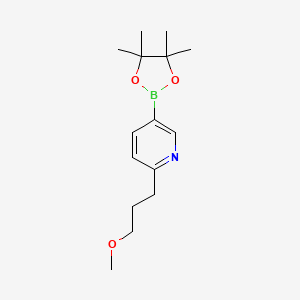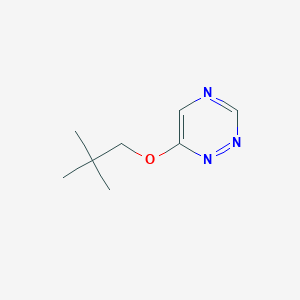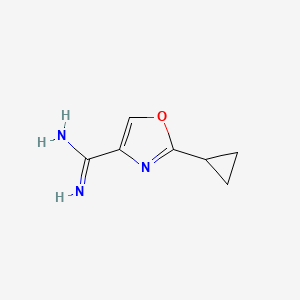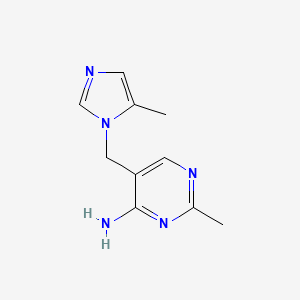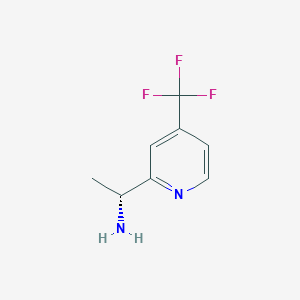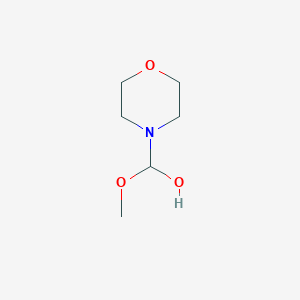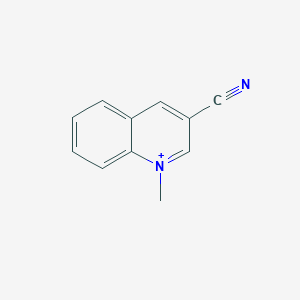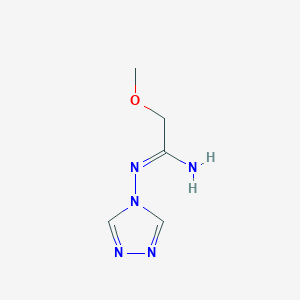
2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid is an organic compound with a complex structure that includes amino, hydroxy, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid can be achieved through multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods: the use of multicomponent reactions and environmentally benign reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions could be explored for large-scale synthesis .
化学反応の分析
Types of Reactions: 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetic acids.
科学的研究の応用
2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Could be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and stability .
類似化合物との比較
2-Methoxyphenylacetic acid: Similar structure but lacks the amino and hydroxy groups.
Vanillylmandelic acid: Contains similar functional groups but has a different overall structure and biological activity.
This article provides a comprehensive overview of 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
2-(2-amino-6-hydroxy-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3,11H,4,10H2,1H3,(H,12,13) |
InChIキー |
RCBHUOSVUQWKEB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)O)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



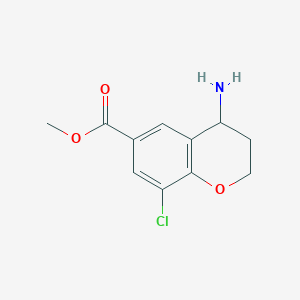
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
